Product packaging for 4-Bromo-3,3-dimethylbut-1-ene(Cat. No.:)

4-Bromo-3,3-dimethylbut-1-ene

Cat. No.: B13231733
M. Wt: 163.06 g/mol
InChI Key: RQSYTDKILJSJIP-UHFFFAOYSA-N
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Description

Structural Context within Functionalized Alkenes and Branched Aliphatic Systems

As a functionalized alkene, the molecule's reactivity is significantly influenced by the carbon-carbon double bond (C=C). savemyexams.com This region of high electron density is susceptible to electrophilic attack, a characteristic reaction of alkenes. savemyexams.comthieme-connect.de The addition of halogens, such as bromine, across a double bond is a fundamental reaction in organic chemistry, typically proceeding through a cyclic bromonium ion intermediate. thieme-connect.demetu.edu.tr This intrinsic reactivity of the vinyl group makes 4-Bromo-3,3-dimethylbut-1-ene a participant in addition reactions. allen.in

The compound is also defined as a branched aliphatic system. crunchchemistry.co.ukwikipedia.org Aliphatic compounds are organic molecules with carbon atoms in straight or branched chains. wikipedia.orgsolubilityofthings.com The "3,3-dimethyl" portion of its structure introduces a quaternary carbon atom adjacent to the carbon bearing the bromine atom. This gem-dimethyl group creates significant steric hindrance around the reactive C-Br bond, which can influence the rates and pathways of nucleophilic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Br B13231733 4-Bromo-3,3-dimethylbut-1-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

4-bromo-3,3-dimethylbut-1-ene

InChI

InChI=1S/C6H11Br/c1-4-6(2,3)5-7/h4H,1,5H2,2-3H3

InChI Key

RQSYTDKILJSJIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)C=C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Bromo 3,3 Dimethylbut 1 Ene

Electrophilic Addition Pathways to the Alkene Moiety

The double bond in 4-Bromo-3,3-dimethylbut-1-ene is susceptible to electrophilic attack. The outcomes of these reactions are heavily influenced by the regioselectivity of the initial attack and the stability of the resulting carbocation intermediates, which are prone to rearrangement due to the compound's branched structure.

Regioselectivity and Stereoselectivity in Electrophilic Additions

Electrophilic addition to an alkene is a fundamental reaction class where the pi bond attacks an electrophile. cutm.ac.in The regioselectivity of these additions to unsymmetrical alkenes like this compound is typically governed by Markovnikov's rule. This rule states that in the addition of a protic acid (H-X) to an alkene, the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. nerdfighteria.infomasterorganicchemistry.com

For this compound, the initial electrophilic attack, for instance by a proton from HBr, occurs at the terminal carbon (C1) of the double bond. This placement generates a positive charge on the more substituted carbon (C2), resulting in a secondary carbocation intermediate. cutm.ac.innerdfighteria.info This is the more stable of the two possible carbocations that could be formed. nerdfighteria.info

The stereoselectivity of the addition depends on the specific mechanism. Reactions that proceed through a discrete carbocation intermediate often result in a mixture of syn (addition to the same face) and anti (addition to opposite faces) products. masterorganicchemistry.com However, if the electrophile is a halogen like Br₂, the reaction can proceed via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack on this cyclic intermediate occurs from the side opposite to the ring, leading to a stereospecific anti-addition.

A study involving the addition of bromonium nitrate (B79036) (generated from bromine and silver nitrate) to the structurally similar 3,3-dimethylbut-1-ene resulted in regiospecific addition, yielding a mixture of a bromoalkyl nitrate ester and a bromoalkyl pyridinium (B92312) nitrate. cdnsciencepub.com The addition followed the expected Markovnikov orientation. cdnsciencepub.com

Role of Branched Alkyl Groups on Carbocation Stability and Rearrangements

The stability of carbocation intermediates is a critical factor in determining the final product of many electrophilic additions. nerdfighteria.info Carbocation stability increases in the order: methyl < primary < secondary < tertiary. This is due to stabilizing factors like the inductive effect and hyperconjugation from adjacent alkyl groups. nerdfighteria.info

In the electrophilic addition to this compound, the initially formed secondary carbocation at C2 is adjacent to a quaternary carbon (C3) bearing two methyl groups. This structure is highly susceptible to a carbocation rearrangement known as a 1,2-shift. Specifically, a 1,2-methyl shift occurs, where one of the methyl groups from C3 migrates with its bonding pair of electrons to the adjacent positively charged C2. nerdfighteria.infodoubtnut.com

This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation at C3. doubtnut.comvaia.com The subsequent attack by a nucleophile (e.g., Br⁻) on this rearranged carbocation leads to the major product. This phenomenon is well-documented for the parent compound, 3,3-dimethylbut-1-ene. When treated with HBr, it yields 2-bromo-2,3-dimethylbutane (B3344068) as the major product, a result of the same 1,2-methyl shift, rather than the expected 2-bromo-3,3-dimethylbutane. nerdfighteria.infovaia.combrainly.com

Table 1: Carbocation Rearrangement in Electrophilic Addition to 3,3-dimethylbut-1-ene

Step Description Intermediate/Product Stability
1. Protonation H⁺ adds to C1 of the alkene according to Markovnikov's rule. Secondary Carbocation Less Stable
2. Rearrangement A 1,2-methyl shift occurs from C3 to C2. Tertiary Carbocation More Stable
3. Nucleophilic Attack Br⁻ attacks the tertiary carbocation. 2-Bromo-2,3-dimethylbutane (Major Product) Final Product

This table illustrates the widely studied rearrangement mechanism for 3,3-dimethylbut-1-ene, which is directly analogous to the expected behavior of this compound. nerdfighteria.infodoubtnut.comvaia.com

Radical Reaction Mechanisms of this compound

The presence of both an alkene and an allylic bromide functionality allows this compound to participate in various radical reactions.

Free-Radical Processes Involving Allylic Bromide Functionality

The bromine atom in this compound is at an allylic position—the carbon atom adjacent to the double bond. The C-H bonds at an allylic position are notably weak, making them susceptible to abstraction in radical reactions like allylic bromination. masterorganicchemistry.comlibretexts.org Similarly, the C-Br bond at this position is reactive.

Free-radical reactions are typically initiated by light or a radical initiator, which causes the homolytic cleavage of a weak bond. jove.com In the case of this compound, the C-Br bond can cleave to form a bromine radical and a resonance-stabilized allylic radical. The unpaired electron in this radical is delocalized over C2 and C4, which can be represented by resonance structures. This resonance stabilization is a key factor in the reactivity of allylic compounds. masterorganicchemistry.comfiveable.me

While allylic bromination with reagents like N-bromosuccinimide (NBS) is used to introduce a bromine atom at the allylic position, the existing allylic bromide in the title compound can participate in other radical processes. masterorganicchemistry.com For example, under conditions that favor radical mechanisms (e.g., presence of peroxides), the addition of HBr to the alkene can occur. vaia.com This proceeds via an anti-Markovnikov pathway, where a bromine radical adds to the less substituted carbon (C1) to form the more stable secondary radical at C2. vaia.combrainly.com

Furthermore, investigations into the radical addition of N-bromocarbamates to 3,3-dimethylbut-1-ene upon irradiation show that such reactions proceed via a free-radical process, leading to intermolecular olefin addition. journals.co.za

Table 2: Stability of Radical Intermediates

Radical Type Relative Stability Reason for Stability
Methyl Least Stable No stabilizing alkyl groups.
Primary More stable than methyl Inductive effect of one alkyl group.
Secondary More stable than primary Inductive effect of two alkyl groups.
Tertiary More stable than secondary Inductive effect of three alkyl groups.
Allylic Comparable to or greater than tertiary Resonance delocalization of the unpaired electron. masterorganicchemistry.comlibretexts.org

This table highlights the enhanced stability of allylic radicals, which is central to the radical reactivity of this compound.

Nucleophilic Substitution and Elimination Pathways of the Bromine Atom

The bromine atom in this compound can act as a leaving group in nucleophilic substitution and elimination reactions. However, the reaction pathway and rate are profoundly influenced by the significant steric hindrance around the reaction center.

Influence of Steric Hindrance on Reaction Profiles

This compound is a primary alkyl halide. Typically, primary alkyl halides are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions. masterorganicchemistry.com However, the bromine is attached to a carbon (C4) that is adjacent to a quaternary carbon (C3). This arrangement is known as a neopentyl-type structure.

Neopentyl halides are famously unreactive in Sₙ2 reactions. masterorganicchemistry.comquizgecko.com The bulky tert-butyl group effectively shields the back of the C-Br bond, preventing the necessary backside approach of the nucleophile that is characteristic of the Sₙ2 mechanism. masterorganicchemistry.comunizin.org The steric hindrance raises the energy of the transition state so significantly that the reaction rate becomes extremely slow, with some studies showing rates up to 100,000 times slower than for a simple propyl halide. masterorganicchemistry.com For practical purposes, Sₙ2 reactions are considered to be completely blocked for neopentyl substrates. quizgecko.com

Other pathways are also disfavored:

Sₙ1 Reaction: This pathway involves the formation of a carbocation intermediate. For this compound, this would require the formation of a highly unstable primary carbocation, making the Sₙ1 route unfavorable. quizgecko.com

E2 Reaction: Bimolecular elimination (E2) requires a base to abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. In this molecule, the adjacent carbon (C3) is a quaternary carbon with no hydrogen atoms. Therefore, a standard E2 elimination is not possible.

This pronounced lack of reactivity towards standard substitution and elimination pathways is a direct consequence of the steric bulk of the 3,3-dimethyl grouping. masterorganicchemistry.comquizgecko.com

Table 3: Comparison of Reactivity in Sₙ2 Reactions

Substrate Classification Relative Sₙ2 Rate Reason for Rate Difference
Methyl Bromide Methyl Highest Least sterically hindered. unizin.org
Propyl Bromide Primary (unbranched) High Readily accessible for nucleophilic attack. masterorganicchemistry.com
This compound Primary (neopentyl-type) Extremely Low Severe steric hindrance from adjacent quaternary carbon blocks nucleophilic attack. masterorganicchemistry.comquizgecko.comunizin.org
tert-Butyl Bromide Tertiary Essentially Zero Steric hindrance prevents Sₙ2; reacts via Sₙ1. unizin.org

Organometallic Chemistry and Catalysis with 4 Bromo 3,3 Dimethylbut 1 Ene

Formation and Reactivity of Organolithium Species Derived from 4-Bromo-3,3-dimethylbut-1-ene

The generation of organolithium reagents from alkyl halides is a cornerstone of organic synthesis, typically achieved through direct reduction with lithium metal or via lithium-halogen exchange. wikipedia.org The C-Li bond is highly ionic, rendering the carbon atom strongly nucleophilic and basic. wikipedia.org For primary alkyl halides like this compound, direct reaction with lithium metal in an appropriate solvent would be the expected route to form 3,3-dimethylbut-1-enyllithium.

However, the neopentyl-like structure of this compound introduces significant steric hindrance around the reaction center. This steric bulk can impede typical SN2-type reactions. While organolithium reagents are generally more reactive than their Grignard counterparts and less sensitive to steric hindrance in reactions with, for example, hindered ketones, the formation itself can be affected. chemohollic.com The reaction of neopentyl halides is known to be significantly slower in SN2 reactions compared to less hindered primary alkyl halides. For instance, the reaction rate of propyl halides can be up to 100,000 times faster than that of neopentyl halides. masterorganicchemistry.com

Once formed, the reactivity of 3,3-dimethylbut-1-enyllithium is characteristic of a strong nucleophile and base. It can participate in a variety of reactions, including:

Addition to Carbonyl Compounds: It is expected to add to aldehydes and ketones to form the corresponding secondary and tertiary alcohols, respectively. Due to their high reactivity, organolithium reagents are effective even with sterically hindered ketones. chemohollic.com

Reaction with Epoxides: Nucleophilic attack on the least substituted carbon of an epoxide would lead to the formation of a primary alcohol. chemohollic.com

Carboxylation: Reaction with carbon dioxide would initially form a lithium carboxylate, which upon further reaction with another equivalent of the organolithium reagent, could yield a ketone. chemohollic.com

SN2 Type Reactions: While the steric hindrance of the neopentyl group makes it a poor substrate for SN2 reactions, the corresponding organolithium reagent can act as a nucleophile in reactions with less hindered alkyl halides. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The utility of this compound in these reactions is of particular interest due to its sterically demanding nature, which can present challenges for the catalytic cycle.

Negishi Coupling

The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, has been shown to be effective for substrates similar to this compound. Research on the coupling of sterically hindered (Z)-1-iodo-3,3-dimethylbut-1-ene has demonstrated that these reactions can proceed in good yields to form stereoisomerically pure products. The use of additives like TMEDA (tetramethylethylenediamine) in conjunction with a palladium catalyst such as PdCl2(PPh3)2 was found to be beneficial, preventing side reactions like double bond migration.

Table 1: Negishi Coupling of a Neohexenyl Halide Analogue

Coupling Partner Catalyst System Product Yield (%)
n-Decylzinc iodide PdCl2(PPh3)2/TMEDA (Z)-3,3-Dimethyl-1-dodecene Good

This precedent strongly suggests that this compound would be a viable substrate for Negishi coupling reactions, allowing for the introduction of the 3,3-dimethylbut-1-enyl moiety onto a variety of organic molecules.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org While highly effective for many substrates, the high reactivity of the Grignard reagent limits the functional group tolerance. wikipedia.org For sterically hindered primary alkyl bromides like this compound, the choice of catalyst and ligands is crucial to avoid side reactions such as isomerization. Nickel-based catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have shown promise in the coupling of tertiary alkylmagnesium halides, which are also sterically demanding. nih.gov Given the primary nature of the halide in this compound, both palladium and nickel catalysts could potentially be effective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method that couples an organoboron compound with an organic halide. libretexts.org It is known for its mild reaction conditions and high functional group tolerance. The coupling of alkyl bromides, especially those with β-hydrogens, has been a significant area of development in Suzuki reactions. organic-chemistry.org The steric hindrance of this compound would likely necessitate the use of specialized ligands, such as bulky, electron-rich phosphines, to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalytic Hydrogenation and Deuteration Studies Relevant to the Alkene Moiety

The terminal double bond in this compound provides a site for further functionalization, with catalytic hydrogenation and deuteration being fundamental transformations.

Catalytic Hydrogenation

Catalytic hydrogenation of the alkene moiety in this compound would yield 1-bromo-3,3-dimethylbutane. This reaction is typically carried out using hydrogen gas and a heterogeneous catalyst such as platinum, palladium, or nickel. researchgate.net The reaction is generally exothermic and proceeds via syn-addition of two hydrogen atoms across the double bond. nih.gov

For sterically hindered terminal alkenes, the efficiency of hydrogenation can be influenced by the choice of catalyst. While standard catalysts are often effective, specialized systems have been developed for more challenging substrates. For example, iron complexes have been shown to be active pre-catalysts for the hydrogenation of sterically hindered, unfunctionalized alkenes. nih.gov Similarly, titanocene-based catalysts have demonstrated extremely high activity for the hydrogenation of terminal alkenes. researchgate.neticp.ac.ru These advanced catalytic systems could be particularly useful for ensuring complete and efficient reduction of the double bond in this compound, especially in complex molecular settings.

Deuteration Studies

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms and studying kinetic isotope effects. princeton.edu Studies on the reaction of 3,3-dimethylbut-1-ene, the parent alkene of the neohexenyl group, with deuterium (D2) and deuterium oxide (D2O) over various oxide catalysts provide valuable insights into the reactivity of the alkene moiety.

The outcomes of these reactions are highly dependent on the catalyst used:

Magnesium Oxide with D2: At 493 K, exchange of hydrogen for deuterium occurs, with the vinyl hydrogens being replaced more rapidly than the methyl hydrogens. No isomerization of the double bond is observed under these conditions. nih.gov

γ-Alumina with D2: At a lower temperature of 328 K, rapid isomerization to 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene occurs. However, very little deuterium is incorporated into the products, and only limited exchange of the starting material is observed. nih.gov

Copper X Zeolite with D2O: At 417 K, 3,3-dimethylbut-1-ene undergoes isomerization to 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene. The parent alkene does not undergo direct exchange, but the isomerized products show extensive deuterium incorporation. nih.gov

Table 2: Catalytic Deuteration of 3,3-dimethylbut-1-ene

Catalyst Deuterium Source Temperature (K) Primary Outcome
Magnesium Oxide D2 493 H/D Exchange
γ-Alumina D2 328 Isomerization
Copper X Zeolite D2O 417 Isomerization with D incorporation

These findings demonstrate that the alkene moiety in a neohexenyl group can undergo both exchange and isomerization reactions, with the specific pathway being dictated by the catalyst and reaction conditions. This has important implications for the selective functionalization or labeling of molecules containing this structural unit.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 3,3 Dimethylbut 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-Bromo-3,3-dimethylbut-1-ene by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides key information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The vinyl group (=CH₂) protons and the adjacent vinyl proton (-CH=) are expected to appear in the downfield region, typically between 5 and 6 ppm, due to the deshielding effect of the double bond. askfilo.com These three protons would likely form a complex multiplet system. The two methyl groups, being chemically equivalent, are predicted to produce a sharp singlet in the upfield region. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) would also generate a singlet, shifted downfield relative to a standard alkane due to the electronegativity of the bromine atom.

The ¹³C NMR spectrum complements the proton data by identifying the distinct carbon environments. The two olefinic carbons are expected at the lowest field (110-150 ppm), followed by the quaternary carbon and the carbon bearing the bromine atom, with the equivalent methyl carbons appearing at the highest field.

Interactive Table: Predicted NMR Data for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
=CH₂~4.9 - 5.1~112 - 118Terminal alkene protons, appear as multiplets.
=CH-~5.8 - 6.0~140 - 145Alkene proton, appears as a multiplet.
-C(CH₃)₂-N/A~35 - 40Quaternary carbon, no attached protons.
-CH₃~1.1~25 - 30Equivalent methyl groups, appear as a singlet.
-CH₂Br~3.4~45 - 50Methylene group adjacent to bromine.

Conformational analysis of this compound can also be investigated using advanced NMR techniques. Due to free rotation around the C-C single bonds, the molecule exists in a dynamic equilibrium of different spatial orientations (conformers). Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify through-space correlations between protons, providing insights into their spatial proximity and thus the predominant conformation in solution. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Under Electron Ionization (EI), a "hard" ionization technique, this compound is expected to show a molecular ion (M⁺) peak. libretexts.org A characteristic feature will be the presence of an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. EI causes extensive fragmentation, which provides a structural fingerprint of the molecule. libretexts.org The most prominent fragmentation pathway is anticipated to be the loss of the bromine radical (•Br) to form a stable tertiary carbocation, which would likely represent the base peak in the spectrum.

Chemical Ionization (CI) is a "soft" ionization method that results in less fragmentation. jordilabs.comazom.com When analyzed by CI, the spectrum of this compound would be expected to show a more abundant protonated molecule [M+H]⁺, confirming the molecular weight with higher confidence. nd.edu

Interactive Table: Predicted Mass Spectrometry Fragments for this compound (EI)
m/z (mass-to-charge ratio) Proposed Fragment Formula Notes
162/164[C₆H₁₁Br]⁺M⁺Molecular ion peaks showing the isotopic pattern of bromine.
83[C₆H₁₁]⁺[M-Br]⁺Loss of a bromine radical, likely the base peak due to carbocation stability.
57[C₄H₉]⁺Further fragmentation, possibly corresponding to a tert-butyl cation.
41[C₃H₅]⁺Allyl cation, a common fragment in unsaturated systems.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would display several key bands confirming its structure. The presence of the alkene functional group would be indicated by:

C=C stretch: A moderate intensity band around 1640 cm⁻¹.

=C-H stretch: Bands appearing above 3000 cm⁻¹, typically in the 3010-3090 cm⁻¹ region.

=C-H bend: Out-of-plane bending vibrations that are characteristic of vinyl groups, often seen in the 910-990 cm⁻¹ range.

The aliphatic portions of the molecule would be characterized by:

C-H stretch: Strong bands in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

C-H bend: Vibrations around 1365-1470 cm⁻¹. The gem-dimethyl groups may show a characteristic doublet.

Finally, the carbon-bromine bond would be identified by:

C-Br stretch: A strong absorption in the far-infrared region, typically between 500 and 650 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for identifying the C=C stretching vibration due to the change in polarizability of this bond. scifiniti.com

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational Mode Expected Frequency Range (cm⁻¹) Technique Notes
=C-H Stretch3010 - 3090IR, RamanCharacteristic of alkenyl C-H bonds.
C-H Stretch (Alkyl)2850 - 3000IR, RamanStrong bands from methyl groups.
C=C Stretch~1640IR, RamanIndicates the presence of the double bond.
C-H Bend (Alkyl)1365 - 1470IRBending vibrations of methyl groups.
=C-H Bend910 - 990IROut-of-plane bend, confirms terminal alkene.
C-Br Stretch500 - 650IR, RamanCharacteristic of the carbon-bromine bond.

X-ray Crystallography for Solid-State Molecular and Stereochemical Elucidation of Relevant Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. As this compound is a liquid at room temperature, this technique would be applied to its solid derivatives to elucidate stereochemical details and analyze molecular packing.

Derivatives can be formed, for example, by reactions at the double bond or substitution of the bromine atom, leading to crystalline products. Analysis of such a crystal structure would provide highly accurate measurements of bond lengths, bond angles, and torsional angles. This data can confirm the connectivity established by NMR and provide insights into the preferred conformation of the molecular backbone in the solid state.

Theoretical and Computational Chemistry Approaches to 4 Bromo 3,3 Dimethylbut 1 Ene Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely applied tool in chemistry for predicting molecular properties and reaction energetics. mdpi.comnih.gov For 4-Bromo-3,3-dimethylbut-1-ene, DFT calculations can be utilized to determine key aspects of its electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These calculations help in understanding the molecule's reactivity, particularly the regions susceptible to nucleophilic or electrophilic attack. chemrxiv.org

The reaction energetics of this compound in various chemical transformations can also be thoroughly investigated using DFT. For instance, in electrophilic addition reactions across the double bond, DFT can be used to calculate the energies of the reactants, products, and any intermediates or transition states. This allows for the determination of reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea), which are crucial for predicting the spontaneity and rate of a reaction.

Below is an interactive data table illustrating typical electronic properties that could be calculated for this compound and related compounds using DFT. The values presented are hypothetical and for illustrative purposes.

Calculated Electronic Properties (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-9.500.5010.002.10
1-Butene-9.800.8010.600.30
Allyl Bromide-10.200.3010.501.95

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling is instrumental in identifying and characterizing the transient species that occur during a chemical reaction, namely reaction intermediates and transition states. For reactions involving this compound, such as electrophilic addition or allylic substitution, computational methods can map out the entire potential energy surface of the reaction.

In the case of an electrophilic addition of a reagent like HBr to the double bond, the reaction is expected to proceed through a carbocation intermediate. chemtube3d.com Computational modeling can determine the relative stabilities of the possible carbocation intermediates. According to Markovnikov's rule, the addition of a proton to the double bond will favor the formation of the more stable carbocation. For this compound, protonation of the terminal carbon (C1) would lead to a secondary carbocation at C2, adjacent to a quaternary carbon. The stability of this carbocation can be precisely calculated.

Furthermore, computational chemistry allows for the location and characterization of transition state structures. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the vibrational frequencies of a proposed structure, a transition state can be confirmed by the presence of a single imaginary frequency.

Allylic substitution is another potential reaction pathway for this compound, where a hydrogen atom on the carbon adjacent to the double bond is replaced. chemistrysteps.com However, in this specific molecule, there are no allylic hydrogens. Instead, nucleophilic substitution at the carbon bearing the bromine atom is a more likely scenario. Computational modeling can elucidate the mechanism of such substitution reactions, for example, by comparing the energy barriers for a direct displacement (SN2) versus a mechanism involving a carbocation intermediate (SN1).

The following interactive table provides a hypothetical comparison of calculated activation energies for different potential reaction pathways of this compound. These values are illustrative of the data that can be obtained through computational modeling.

Calculated Activation Energies for Potential Reactions (Illustrative)

Reaction TypeProposed Intermediate/Transition StateCalculated Activation Energy (kcal/mol)
Electrophilic Addition of HBr (Markovnikov)Secondary Carbocation15.0
Electrophilic Addition of HBr (Anti-Markovnikov)Primary Carbocation25.0
SN1 Nucleophilic SubstitutionNeopentyl-type Carbocation28.0
SN2 Nucleophilic SubstitutionPentacoordinate Transition State22.0

Applications and Synthetic Utility of 4 Bromo 3,3 Dimethylbut 1 Ene in Organic Synthesis

Role as an Intermediate in the Construction of Complex Organic Architectures

There is limited specific information in the reviewed literature detailing the use of 4-bromo-3,3-dimethylbut-1-ene as a key building block in the total synthesis of complex natural products or other intricate molecular architectures. Its structure, featuring a neopentyl bromide core, suggests potential utility in introducing the sterically hindered 3,3-dimethylbutyl moiety into larger molecules. This structural motif is of interest in medicinal chemistry and materials science for its ability to impart lipophilicity and conformational rigidity.

Theoretically, its application could proceed via two main pathways:

Nucleophilic Substitution: The primary bromide is susceptible to displacement by a wide range of nucleophiles (e.g., carbanions, amines, alkoxides), allowing for the attachment of the neopentyl vinyl group to a larger molecular scaffold.

Reactions at the Alkene: The terminal double bond can undergo various addition reactions, such as hydroboration-oxidation, epoxidation, or dihydroxylation, to introduce new functionalities. It could also participate in cross-coupling reactions or metathesis.

Despite this potential, concrete examples of its successful incorporation into complex synthetic routes are not prominently reported.

Strategies for Derivatization to Introduce Diverse Chemical Functionalities

The derivatization of this compound can be approached by targeting either of its two functional groups. The independent reactivity of the alkyl bromide and the alkene allows for selective transformations.

Reactions Involving the Carbon-Bromine Bond:

The primary alkyl bromide can be converted into a variety of other functional groups through nucleophilic substitution or organometallic chemistry.

Formation of Organometallic Reagents: Reaction with metals like magnesium or lithium would generate the corresponding Grignard or organolithium reagent. These are powerful nucleophiles capable of forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Substitution Reactions: A range of nucleophiles can displace the bromide to introduce functionalities like azides, cyanides, thiols, or ethers.

Reactions Involving the Carbon-Carbon Double Bond:

The terminal alkene is a versatile handle for introducing functionality to the other end of the molecule.

Oxidation Reactions: The double bond can be oxidized to form epoxides, diols, or, through oxidative cleavage, aldehydes or carboxylic acids.

Addition Reactions: Electrophilic addition of reagents like hydrogen halides (HBr, HCl) or halogens (Br₂, Cl₂) can occur. For instance, the addition of HBr to the parent alkene, 3,3-dimethylbut-1-ene, proceeds via a carbocation intermediate, which can undergo rearrangement. nih.gov

Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, 4-bromo-3,3-dimethylbutan-1-ol.

A summary of potential, though not specifically documented, derivatization reactions is presented below.

Starting MaterialReagent(s)Potential ProductReaction Type
This compound1. Mg, Et₂O 2. R₂C=O 3. H₃O⁺Tertiary AlcoholGrignard Reaction
This compoundNaN₃4-Azido-3,3-dimethylbut-1-eneNucleophilic Substitution
This compound1. BH₃·THF 2. H₂O₂, NaOH4-Bromo-3,3-dimethylbutan-1-olHydroboration-Oxidation
This compoundm-CPBA2-(2-Bromo-1,1-dimethylethyl)oxiraneEpoxidation

It is important to note that these represent plausible synthetic pathways rather than a summary of published research findings. The steric hindrance from the adjacent quaternary carbon (the neopentyl structure) may influence the reaction rates and yields of these transformations.

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